molecular formula C15H17N3O2 B3017132 Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate CAS No. 908553-67-3

Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate

Cat. No.: B3017132
CAS No.: 908553-67-3
M. Wt: 271.32
InChI Key: CIXOSYCVOGHGHJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate (CAS: 908553-67-3) is a pyrimidine derivative with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.32 g/mol . Its structure features a pyrimidine core substituted with a methyl group at position 4, a (3-methylphenyl)amino group at position 2, and an ethyl ester at position 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-20-14(19)13-9-16-15(17-11(13)3)18-12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXOSYCVOGHGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with ethyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against several pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability, highlighting its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy :
    • Another study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibitory effects, suggesting its utility in treating bacterial infections.

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold for drug development. Its structural features allow for modifications that can enhance its pharmacological properties. Researchers are exploring derivatives of this compound to improve potency and selectivity against specific targets.

Potential Drug Development Pathways

  • Targeting Kinases : The compound's ability to inhibit key kinases involved in cancer progression makes it a candidate for further investigation in targeted cancer therapies.
  • Antimicrobial Formulations : Given its antimicrobial properties, formulations incorporating this compound could be developed for topical or systemic use against infections.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate (3-Methylphenyl)amino Methyl C₁₅H₁₇N₃O₂ 271.32 Potential kinase inhibition (inferred from analogs)
Ethyl 2-methylmercapto-4-methylpyrimidine-5-carboxylate Methylmercapto (SCH₃) Methyl C₁₀H₁₂N₂O₂S 240.28 Reacts with amines/hydrazine to form amino derivatives; used in synthetic chemistry
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Methylthio (SCH₃) Chloro C₈H₉ClN₂O₂S 244.69 Intermediate in WEE1 kinase inhibitor synthesis
Ethyl 2-[(3-methyl-2,5-dioxo-pyrrolinyl)amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate (3-Methyl-2,5-dioxo-pyrrolinyl)amino Trifluoromethyl (CF₃) C₁₃H₁₃F₃N₄O₄ 362.26 Potent inhibitor of AP-1/NF-κB-mediated transcription (IC₅₀: <1 μM)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Oxo (dihydro) 5-(Methoxymethyl)furan-2-yl C₁₅H₂₀N₂O₅ 308.33 Synthesized via Biginelli reaction; evaluated for antioxidant/antimicrobial activity

Key Research Findings

a) Impact of Position 2 Substituents
  • Amino vs. Thio Groups: The (3-methylphenyl)amino group in the target compound may enhance binding to hydrophobic pockets in kinase targets compared to methylmercapto or methylthio groups in analogs . For example, replacement of methylthio with a dimethylaminomethylene group () improves solubility and reactivity in nucleophilic substitution reactions.
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound increases metabolic stability and potency as a transcriptional inhibitor, highlighting the role of electronegative substituents in enhancing bioactivity .
b) Position 4 Modifications
  • Methyl vs. Chloro : Chloro substituents (e.g., in ) facilitate displacement reactions with amines, making them valuable intermediates in kinase inhibitor synthesis. In contrast, methyl groups (as in the target compound) may reduce reactivity but improve lipophilicity .
  • Heteroaromatic Moieties : Substitution with furan or indole rings () introduces π-π stacking interactions, critical for binding to ATP pockets in kinases .

Biological Activity

Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2C_{15}H_{17}N_{3}O_{2}. It features a pyrimidine ring substituted with an ethyl ester group, a methyl group, and a 3-methylphenylamino group. This structural configuration is significant for its biological interactions and pharmacological properties.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Neuroprotective Effects : Related compounds have shown the ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells, suggesting potential neuroprotective properties .
  • Anti-inflammatory Activity : The inhibition of the NF-kB inflammatory pathway has been observed, which is crucial in mediating inflammatory responses. This pathway's modulation may contribute to the compound's anti-inflammatory effects.
  • Cell Cycle Regulation : Some studies have indicated that similar derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by affecting key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been reported to have minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to good activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Study A Demonstrated neuroprotective effects by inhibiting NO production in microglia.
Study B Reported significant apoptosis induction in cancer cell lines with associated cell cycle arrest .
Study C Evaluated antimicrobial activity with MIC values indicating effectiveness against multiple bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. For example, reacting ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate with 3-methylbenzylamine in the presence of a base (e.g., sodium carbonate or triethylamine) in methylene chloride. The reaction is stirred at 25–30°C for 12–24 hours, followed by extraction and purification via column chromatography or recrystallization. Yields ≥95% have been reported for analogous compounds under optimized conditions .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction : Resolves molecular geometry and hydrogen bonding patterns (using SHELX software for refinement) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% threshold for research-grade material) .

Q. What are the documented biological targets or applications of structurally similar pyrimidine derivatives?

  • Methodological Answer : Pyrimidine analogs are frequently explored as protein kinase inhibitors. For instance, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivatives act as intermediates in synthesizing kinase inhibitors targeting EGFR or AP-1/NF-κB pathways. Molecular docking studies can predict binding affinity to kinase domains .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 3-methylphenylamino substituent?

  • Methodological Answer :

  • Base selection : Triethylamine or Na₂CO₃ affects reaction kinetics; phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
  • Temperature control : Reactions at 65–70°C reduce side-product formation in related syntheses .
  • Kinetic monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust parameters dynamically.

Q. How should researchers resolve contradictions between spectroscopic data and expected structural features?

  • Methodological Answer :

  • Cross-validation : Combine NMR with X-ray crystallography to confirm ambiguous signals (e.g., rotational isomers).
  • Recrystallization : Purify using solvent systems like CH₂Cl₂/EtOH (2:1 v/v) to eliminate impurities affecting spectral data .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian software) .

Q. What strategies enhance the bioactivity of the pyrimidine core in drug discovery contexts?

  • Methodological Answer :

  • Electron-withdrawing groups : Introduce trifluoromethyl or nitro groups at position 4 to modulate electronic properties and binding affinity .
  • Heterocyclic substitutions : Replace the 3-methylphenyl group with bicyclic amines (e.g., morpholine) to improve solubility and target selectivity .
  • Microwave-assisted synthesis : Accelerate derivative preparation (e.g., 5–6 hours vs. overnight reactions) .

Q. What computational tools predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., nucleophilic attack at C4) and transition states .
  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina, validated against crystallographic data .
  • QSAR Modeling : Correlates substituent effects with bioactivity using datasets from analogs .

Q. How should stability studies be designed to determine optimal storage conditions?

  • Methodological Answer :

  • Accelerated degradation studies : Expose the compound to 40°C/75% relative humidity (RH) for 4 weeks, monitoring purity via HPLC.
  • Photostability testing : Use UV-vis spectroscopy to assess degradation under ICH Q1B guidelines.
  • Long-term storage : Store at -20°C under argon in amber vials to prevent oxidation and photolysis, as recommended for related esters .

Key Notes

  • Advanced vs. Basic : Advanced questions emphasize optimization, computational modeling, and mechanistic analysis, while basic questions focus on foundational synthesis and characterization.
  • Methodological Rigor : Answers integrate experimental protocols, analytical validation, and computational tools to align with academic research standards.

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